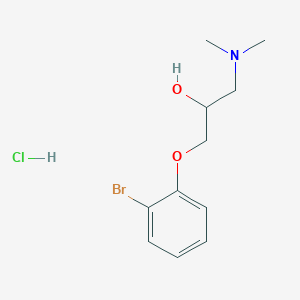
1-(2-Bromophenoxy)-3-(dimethylamino)propan-2-ol;hydrochloride
描述
1-(2-Bromophenoxy)-3-(dimethylamino)propan-2-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxypropanolamines. These compounds are characterized by the presence of a phenoxy group attached to a propanolamine backbone. The hydrochloride salt form is often used to enhance the compound’s solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenoxy)-3-(dimethylamino)propan-2-ol;hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction between 2-bromophenol and an appropriate epoxide, such as epichlorohydrin, under basic conditions to form 1-(2-bromophenoxy)-2,3-epoxypropane.
Amination: The epoxy intermediate is then reacted with dimethylamine to form 1-(2-bromophenoxy)-3-(dimethylamino)propan-2-ol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the process.
化学反应分析
Types of Reactions
1-(2-Bromophenoxy)-3-(dimethylamino)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a phenoxypropanolamine without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 1-(2-bromophenoxy)-3-(dimethylamino)propan-2-one.
Reduction: Formation of 1-(2-phenoxy)-3-(dimethylamino)propan-2-ol.
Substitution: Formation of various substituted phenoxypropanolamines depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic effects, such as acting as a bronchodilator or beta-blocker.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2-Bromophenoxy)-3-(dimethylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with adrenergic receptors or other protein targets in the body.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or smooth muscle relaxation.
相似化合物的比较
Similar Compounds
- 1-(2-Chlorophenoxy)-3-(dimethylamino)propan-2-ol;hydrochloride
- 1-(2-Fluorophenoxy)-3-(dimethylamino)propan-2-ol;hydrochloride
- 1-(2-Methylphenoxy)-3-(dimethylamino)propan-2-ol;hydrochloride
Comparison
1-(2-Bromophenoxy)-3-(dimethylamino)propan-2-ol;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Compared to its chloro, fluoro, and methyl analogs, the bromine substituent may confer different pharmacokinetic and pharmacodynamic properties.
属性
IUPAC Name |
1-(2-bromophenoxy)-3-(dimethylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-13(2)7-9(14)8-15-11-6-4-3-5-10(11)12;/h3-6,9,14H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAYYRKTZRVDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


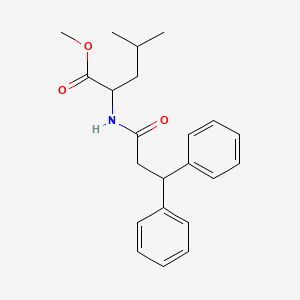
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-phenylbenzenesulfonamide](/img/structure/B3976254.png)
![2-methyl-N-[4-[methyl-[2-(2-methylpiperidin-1-yl)ethyl]carbamoyl]phenyl]furan-3-carboxamide](/img/structure/B3976255.png)
![N'-(4-FLUOROPHENYL)-N-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE](/img/structure/B3976259.png)


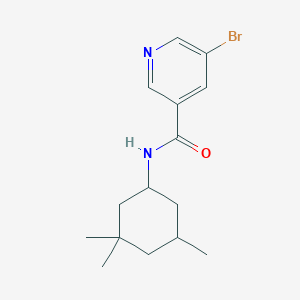
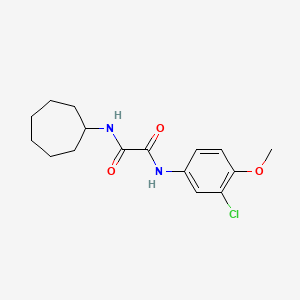
![ETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE](/img/structure/B3976292.png)
![1-[2-methoxy-1-(2-methylpyrazol-3-yl)ethyl]-3-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B3976300.png)


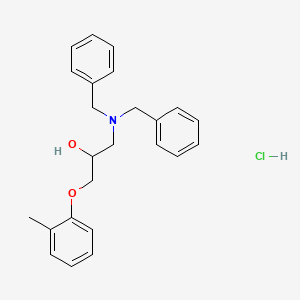
![methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3976330.png)
